molecular formula C15H18O4 B11726425 Methyl 3-(4-tert-butylbenzoyloxy)prop-2-enoate

Methyl 3-(4-tert-butylbenzoyloxy)prop-2-enoate

Cat. No.: B11726425
M. Wt: 262.30 g/mol
InChI Key: ASCNMNUWBMJGOW-UHFFFAOYSA-N
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Description

Methyl 3-(4-tert-butylbenzoyloxy)prop-2-enoate is an organic compound with the molecular formula C15H18O4. It is a derivative of benzoic acid and is characterized by the presence of a tert-butyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-tert-butylbenzoyloxy)prop-2-enoate typically involves the esterification of 4-tert-butylbenzoic acid with methyl acrylate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-tert-butylbenzoyloxy)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-tert-butylbenzoic acid

    Reduction: Methyl 3-(4-tert-butylbenzoyloxy)propan-2-ol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Methyl 3-(4-tert-butylbenzoyloxy)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(4-tert-butylbenzoyloxy)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-tert-butylbenzoyloxy)prop-2-enoate is unique due to the presence of the tert-butyl group, which provides increased steric hindrance and influences the compound’s chemical reactivity and biological interactions. This makes it a valuable compound in various research applications and chemical synthesis processes .

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

(3-methoxy-3-oxoprop-1-enyl) 4-tert-butylbenzoate

InChI

InChI=1S/C15H18O4/c1-15(2,3)12-7-5-11(6-8-12)14(17)19-10-9-13(16)18-4/h5-10H,1-4H3

InChI Key

ASCNMNUWBMJGOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC=CC(=O)OC

Origin of Product

United States

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